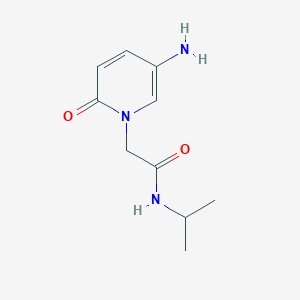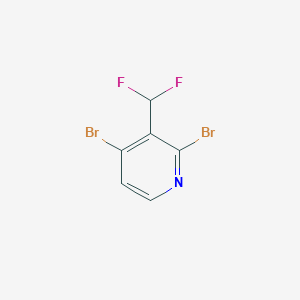
2,4-Dibromo-3-(difluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-3-(difluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and a difluoromethyl group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-(difluoromethyl)pyridine typically involves halogenation reactions. One common method includes the bromination of 3-(difluoromethyl)pyridine using bromine or other brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis .
化学反应分析
Types of Reactions: 2,4-Dibromo-3-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminated pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
科学研究应用
2,4-Dibromo-3-(difluoromethyl)pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Dibromo-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and difluoromethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules . These interactions can modulate biological processes, leading to the observed biological activities of the compound .
相似化合物的比较
2,4-Dibromopyridine: Similar in structure but lacks the difluoromethyl group, which affects its reactivity and applications.
3-(Difluoromethyl)pyridine: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
2,3-Dibromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 2,4-Dibromo-3-(difluoromethyl)pyridine is unique due to the combination of bromine atoms and a difluoromethyl group on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
属性
分子式 |
C6H3Br2F2N |
|---|---|
分子量 |
286.90 g/mol |
IUPAC 名称 |
2,4-dibromo-3-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-3-1-2-11-5(8)4(3)6(9)10/h1-2,6H |
InChI 键 |
MGTWFQODDKKXRI-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1Br)C(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


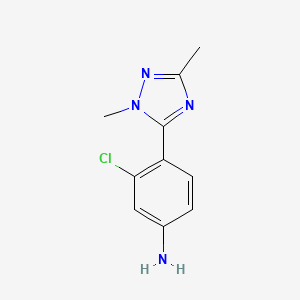

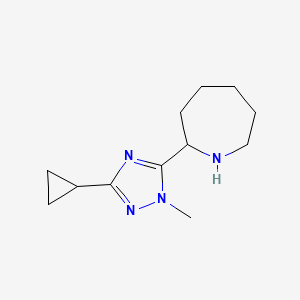
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)
![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)


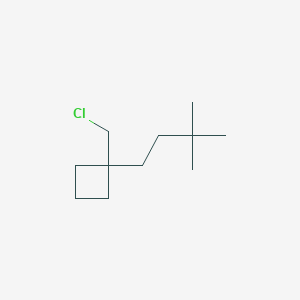
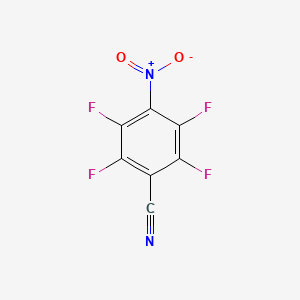
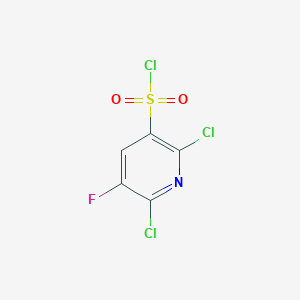
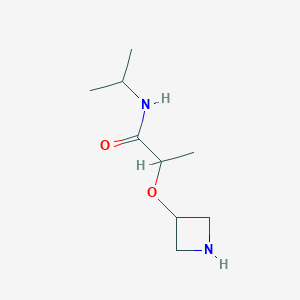
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)
